molecular formula C9H11AtN2O5 B1222271 (211At)Audr CAS No. 63473-09-6

(211At)Audr

货号: B1222271
CAS 编号: 63473-09-6
分子量: 437.18 g/mol
InChI 键: XUGIUPGPFMOJFV-GFCOJPQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(211At)Audr is an innovative investigational compound radiolabeled with Astatine-211 (²¹¹At), designed for advanced research in Targeted Alpha Therapy (TAT) against cancer . Astatine-211 is a prominent alpha-particle emitter characterized by a 7.2-hour half-life and a 100% alpha emission decay scheme, making it a highly promising candidate for eradicating microscopic cancer cells and clusters with minimal damage to surrounding healthy tissues . The high linear energy transfer (LET) of its alpha particles causes irreparable double-strand DNA breaks, leading to highly efficient cancer cell kill, and can also induce potent bystander effects, activating immune responses against the tumor . The chemistry of Astatine-211 presents unique challenges and opportunities; while it shares similarities with iodine, it also exhibits distinct metalloid properties that require specialized labelling approaches to ensure in vivo stability and therapeutic efficacy . Research with ²¹¹At-labeled agents has progressed to clinical trials, demonstrating the feasibility and safety of this approach for malignancies such as recurrent brain cancer and ovarian cancer . This compound is developed to contribute to this growing field, providing researchers with a tool to explore new vectors for alpha-emitter radiotherapy. This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic procedures in humans .

属性

CAS 编号

63473-09-6

分子式

C9H11AtN2O5

分子量

437.18 g/mol

IUPAC 名称

[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine

InChI

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1

InChI 键

XUGIUPGPFMOJFV-GFCOJPQKSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

手性 SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)[At])CO)O

规范 SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

同义词

(211At)AUdR
5-((211)At)astato-2'-deoxyuridine
5-astato-2'-deoxyuridine

产品来源

United States

Astatine 211 Production and Supply for Research Applications

Cyclotron Production of Astatine-211 (B1237555)

The most common and practical method for producing ²¹¹At for research and medical applications is through the bombardment of a stable, natural bismuth-209 (²⁰⁹Bi) target with alpha particles in a cyclotron. nih.govnih.gov This method is favored due to the high availability of the target material and relatively straightforward irradiation methodology. nih.gov However, it requires cyclotrons capable of accelerating alpha particles to sufficient energies, which limits the number of production sites worldwide. nih.gov

Nuclear Reaction Pathways (e.g., ²⁰⁹Bi(α,2n)²¹¹At)

The primary nuclear reaction for generating Astatine-211 is the ²⁰⁹Bi(α,2n)²¹¹At reaction. nih.govnih.gov In this process, a Bismuth-209 nucleus absorbs an alpha particle (α) and emits two neutrons (2n) to become Astatine-211. This reaction has an energy threshold of approximately 20-21 MeV and reaches its maximum cross-section, or probability of occurring, at about 30-31 MeV. nih.govnih.govresearchgate.net

While the ²⁰⁹Bi(α,2n)²¹¹At pathway is the most efficient, other nuclear reactions can occur, particularly at different energy levels. However, for the production of medically relevant quantities of ²¹¹At, this remains the standard and most utilized route. nih.gov

Alpha Beam Energy Optimization and Target Design Considerations

Optimizing the energy of the incident alpha beam is critical to maximize the yield of ²¹¹At while minimizing the production of undesirable contaminants. nih.govresearchgate.net The primary concern is the co-production of Astatine-210 (²¹⁰At), which occurs via the ²⁰⁹Bi(α,3n)²¹⁰At reaction at energies above approximately 28.1 MeV. nih.gov ²¹⁰At is highly problematic because it decays to Polonium-210 (²¹⁰Po), a long-lived (138-day half-life) and highly toxic alpha emitter. nih.govepj-conferences.org Therefore, the alpha beam energy is carefully controlled, typically in the range of 28 to 29 MeV. nih.govcern.ch This range provides a high yield of ²¹¹At while keeping the production of ²¹⁰At to negligible or undetectable levels. nih.govnih.gov

Target design must address the physical and thermal properties of bismuth, which has a low melting point (272°C) and poor thermal conductivity. nih.govnih.gov To prevent the target from melting under the intense heat generated by the alpha beam, several design strategies are employed:

Target Backing: The bismuth is typically fused or vaporized onto a backing plate made of a material with high thermal conductivity, such as aluminum or copper. nih.govnih.gov

Cooling Systems: Efficient cooling is essential. This is achieved by cooling the back of the target with flowing water and often cooling the front surface with a flow of helium gas to dissipate heat and prevent the volatilization of the produced ²¹¹At. nih.govepj-conferences.org

Target Geometry: Some systems use an internal target with a grazing-angle configuration to distribute the beam over a larger surface area, thereby reducing the thermal load at any single point. nih.govnih.gov External target systems have also been developed that can handle high beam currents effectively. researchgate.net

ParameterDescription
Primary Reaction ²⁰⁹Bi(α,2n)²¹¹At
Energy Threshold ~20-21 MeV
Optimal Beam Energy 28-29 MeV
Target Material Natural Bismuth-209
Backing Materials Aluminum, Copper
Cooling Methods Water (back), Helium gas (front)

Contaminant Radionuclide Generation and Mitigation Strategies

The most significant contaminant radionuclide in ²¹¹At production is Astatine-210 (²¹⁰At). nih.govnih.gov It is generated through the ²⁰⁹Bi(α,3n)²¹⁰At nuclear reaction, which has an energy threshold just above that of the desired reaction, at about 28.1 MeV. nih.gov The presence of ²¹⁰At is a major concern due to its decay product, Polonium-210 (²¹⁰Po), which is a cytotoxic, bone-seeking alpha emitter with a long half-life. epj-conferences.org

The primary mitigation strategy is precise control over the incident alpha particle energy. By maintaining the beam energy below 29 MeV, the production of ²¹⁰At can be minimized to less than 0.01% of the ²¹¹At activity. nih.gov Most production facilities operate at an incident energy of ≤28.4 MeV to ensure the radionuclidic purity of the final product. nih.govnih.gov Studies have shown that increasing the energy from 27.6 MeV to 29.1 MeV can significantly boost the ²¹¹At yield with only a very minor increase in ²¹⁰At contamination (0.023%). nih.gov

Radiochemical Isolation and Purification of Astatine-211

After the bismuth target is irradiated in the cyclotron, the produced Astatine-211, which is present in trace amounts, must be chemically separated from the bulk bismuth target material. nih.gov Two primary methods are employed for this isolation and purification: dry distillation and wet chemistry techniques. snmjournals.orgresearchgate.net

Dry Distillation Methodologies

Dry distillation is a widely used method that leverages the higher volatility of astatine compared to bismuth. nih.govcern.ch The process involves heating the irradiated target in a quartz tube furnace to temperatures between 650°C and 850°C. snmjournals.orgsnmjournals.org

The key steps are:

The irradiated bismuth target is placed in a furnace.

As the target is heated, the ²¹¹At evaporates.

An inert gas, such as nitrogen or argon, carries the vaporized astatine away from the target. cern.ch

The astatine is then condensed and collected in a cooled trap, which can be a PEEK-capillary or Teflon tube, often chilled with ice water or other refrigerants. nih.govsnmjournals.org

This method is valued for its relative simplicity and for producing astatine in a form that can be readily dissolved in various solvents like methanol (B129727) or chloroform (B151607) for subsequent radiolabeling. nih.govsnmjournals.org Reported recovery yields for dry distillation are typically high, with some procedures achieving isolation yields of up to 92% within minutes. nih.gov However, consistency can be a challenge, with some yields fluctuating between 50-75%. snmjournals.org Recent innovations, such as using electromagnetic induction for heating, aim to reduce processing time while maintaining similar recovery rates. snmjournals.org

Wet Chemistry Separation Techniques

Wet chemistry methods involve dissolving the irradiated bismuth target and then separating the astatine through liquid-phase chemical processes. mdpi.comsemanticscholar.org While generally more complex and time-consuming than dry distillation, these techniques can offer higher and more consistent recovery yields. nih.govans.org

A typical wet chemistry process involves several steps:

Dissolution: The bismuth target is dissolved in a strong acid, most commonly concentrated nitric acid. researchgate.netmdpi.com

Acid Removal/Exchange: The nitric acid may be removed by distillation. The residue is then often redissolved in another acid, such as 8 M hydrochloric acid. mdpi.comsemanticscholar.org

Separation: The ²¹¹At is separated from the bismuth in solution. This can be achieved through solvent extraction (e.g., using diisopropyl ether) or extraction chromatography on a solid support column. nih.govans.org A recently developed rapid method uses a chromatography column to separate astatine from the nitric acid solution in minutes. ans.orgtamu.edu

Final Formulation: The purified astatine is typically back-extracted into a desired aqueous solution, such as sodium hydroxide, to be ready for radiolabeling. mdpi.com

Wet chemistry methods generally provide recovery yields of around 78-95%. nih.govmdpi.com An advantage of this approach is that it avoids the handling of volatile astatine, which can be beneficial from a radiation safety perspective. nih.gov Automation of these wet chemistry processes is also being developed to improve efficiency and remote handling capabilities. nih.govenergy.gov

MethodPrincipleTypical YieldProcessing TimeAdvantagesDisadvantages
Dry Distillation Volatilization of ²¹¹At at high temp. (~650-850°C) and condensation in a cold trap.50-92%10-20 minutesFast, simple, limited reagents.Yields can be inconsistent, requires high temperatures.
Wet Chemistry Dissolution of target in acid, followed by solvent extraction or chromatography.78-95%~2 hours (can be faster with new methods)High and reproducible yields, avoids volatile astatine.More complex, time-consuming, involves more chemical reagents.

Research Infrastructure and Logistics for Astatine-211 Availability

The effective utilization of Astatine-211 (211At) in research and clinical applications is intrinsically linked to the specialized infrastructure for its production and the complex logistics required for its timely distribution. The short half-life of 211At, at just 7.2 hours, presents a significant logistical challenge, necessitating that production facilities be in close proximity to research institutions or have highly efficient distribution networks. nih.govenergy.govnih.gov

The primary and most common method for producing 211At is through the irradiation of a natural bismuth target (209Bi) with alpha particles in a cyclotron, via the 209Bi(α, 2n)211At nuclear reaction. nih.govnih.gov This process requires cyclotrons capable of accelerating alpha particles to approximately 28 MeV. nih.gov While a number of cyclotrons globally have this capability, only a limited number of facilities regularly produce 211At for research purposes. nih.gov This scarcity of production sites is a major impediment to the widespread availability of this promising radionuclide. triumf.caresearchgate.net

Several key research institutions have established the necessary infrastructure for 211At production. The University of Washington Medical Cyclotron Facility is a leading producer of 211At and is one of a handful of facilities in the United States with alpha beam capabilities. isotopes.gov Other notable U.S. facilities include Duke University, which has been working to upgrade its CS-30 Cyclotron to reliably produce 211At for regional distribution, and Texas A&M University, which is part of the Department of Energy Isotope Program's University Isotope Network and can produce medically relevant quantities of 211At. energy.govosti.govisotopes.gov Internationally, facilities such as the PET and Cyclotron Unit at Copenhagen University Hospital in Denmark and the Research Center for Nuclear Physics at Osaka University in Japan are significant producers. osti.gov

Interactive Table: Selected Astatine-211 Production Facilities and Reported Production Levels

FacilityLocationProduction DetailsReported Yield
University of Washington Medical Cyclotron FacilityUnited StatesWorld's leading producer of 211At. isotopes.govUp to 130 millicuries per 18-hour process for clinical trials. isotopes.gov
Duke UniversityUnited StatesUtilizes a CS-30 Cyclotron. osti.govHistorically below 60 µAp beam current. osti.gov
Texas A&M UniversityUnited StatesPart of the DOE Isotope Program University Isotope Network. isotopes.gov890 ± 80 MBq after an 8-hour run. nih.gov
Copenhagen University HospitalDenmarkLeading production facility in Europe. osti.govMaximum of about 3.6 GBq after an 8-hour run. osti.gov
Osaka UniversityJapanEquipped with a K140 AVF cyclotron. osti.govHas been producing 211At for over two decades. osti.gov

The logistics of supplying 211At to researchers are complicated by its rapid decay. energy.gov Transportation time is a critical factor, and often, the isotope must be used within a few hours of production. nih.gov This has led to the development of strategic shipping methods to ensure the viability of 211At upon arrival at its destination. tamu.eduosti.gov For instance, researchers have developed methods to ship 211At on an air-dried column cartridge, which can then be eluted at the receiving facility, expediting its use in radiolabeling and other studies. tamu.edunih.gov The Department of Energy Isotope Program has facilitated the demonstration of long-distance transportation of "wet chemistry" isolated 211At attached to a biologically active compound, a significant step beyond shipping the "bare" isotope. isotopes.gov

To address the challenges of production and purification, there is a growing emphasis on automating these processes. triumf.ca Automated systems for dissolving the irradiated target and separating 211At can reduce processing time to as little as 20 minutes with high yields, which is crucial given the short half-life. energy.govisotopes.gov These automated devices also minimize the radiation dose to workers. energy.gov The development of such efficient and rapid chemical separation techniques, including wet extraction and dry distillation, is a key area of research aimed at increasing the availability and accessibility of 211At for the scientific community. nih.govtamu.edu

Preclinical Evaluation and Radiobiology of 211at Audr

In Vitro Cellular Research

Cellular Uptake and Internalization Mechanisms

The efficacy of (²¹¹At)Audr is fundamentally dependent on its ability to be taken up and internalized by cancer cells. As an analogue of the DNA precursor thymidine (B127349), (²¹¹At)Audr leverages the cellular machinery for nucleoside transport. In vitro studies using various human cancer cell lines, including D-247 MG human glioma and SK-MEL-28 human melanoma cells, have demonstrated that the cellular uptake of (²¹¹At)Audr increases linearly with the concentration of radioactivity in the culture medium. nih.govnih.govresearchgate.net This uptake is a specific, carrier-mediated process.

The mechanism of internalization is competitive, as shown in studies where the uptake of (²¹¹At)Audr was significantly inhibited by the presence of a 10 micromolar concentration of non-radioactive 5-iodo-2'-deoxyuridine (IUdR). nih.govnih.govresearchgate.net This finding indicates that (²¹¹At)Audr and IUdR share the same transport pathway into the cell. Once internalized, the compound is available for metabolic processes, including incorporation into DNA during the S-phase of the cell cycle.

Binding Affinity and Specificity to Cellular Targets

The primary cellular target for (²¹¹At)Audr is the DNA within the nucleus. Its specificity is derived from its structural similarity to thymidine, allowing it to be recognized by the cellular pathways responsible for DNA synthesis. Research has highlighted the high binding specificity of (²¹¹At)Audr for its intended target. researchgate.netnih.gov In comparative reviews of various ²¹¹At-labeled agents, those conjugated to molecules like 2'-deoxyuridine (B118206) (AUdR) exhibited high binding specificity, with uptake in targeted cells ranging from 60.0% to 84.2%, compared to minimal uptake of 4.0% to 5.6% in non-targeted cells. researchgate.netnih.gov This specificity ensures that the potent cytotoxic effects of the alpha particles are localized to the cancer cells that are actively dividing.

DNA Incorporation and Subcellular Localization Studies

A critical feature of (²¹¹At)Audr is its direct incorporation into the genetic material of cancer cells. Following cellular uptake, (²¹¹At)Audr is metabolized and integrated into newly synthesized DNA strands. Studies have confirmed that a significant portion of the compound that enters the cell becomes localized within the nucleus and bound to DNA. nih.govacs.orgnih.gov In vitro experiments with the D-247 MG human glioma cell line revealed that approximately 50% of the cell-associated (²¹¹At)Audr was incorporated into the cellular DNA. nih.govnih.gov

This subcellular localization is paramount to its therapeutic action. By placing the alpha-emitting ²¹¹At radionuclide directly within the DNA, the high-energy particles are released in immediate proximity to this critical cellular structure, leading to complex and difficult-to-repair damage, such as double-strand breaks. researchgate.net The yield for DNA double-strand breaks has been shown to be at least 10 times higher for (²¹¹At)Audr compared to its Auger electron-emitting analogue, [¹²⁵I]IUdR. nih.govresearchgate.net

In Vitro Radiotoxicity Assessment (e.g., Clonogenic Survival Assays)

The cytotoxicity of (²¹¹At)Audr has been extensively documented through in vitro assays, particularly clonogenic survival assays, which measure a cell's ability to proliferate indefinitely after treatment. These studies have consistently demonstrated the "exquisite cytotoxicity" of (²¹¹At)Audr. nih.govresearchgate.net

Survival curves for cells exposed to (²¹¹At)Audr typically lack a "shoulder" region, an observation consistent with the effects of high linear energy transfer (LET) radiation like alpha particles. nih.govresearchgate.net This indicates that even single alpha particle traversals through a cell nucleus can be lethal and that damage accumulation is not required for cell killing. The potency of (²¹¹At)Audr is such that a reduction in cell survival to 37% (a value known as D₀ or A₃₇) can be achieved with an exceptionally low number of radioactive atoms. For D-247 MG glioma cells, the D₀ was equivalent to less than three ²¹¹At atoms per cell. nih.govacs.org In 20-hour incubation experiments with both D-247 MG and SK-MEL-28 cells, the A₃₇ for DNA-associated (²¹¹At)Audr corresponded to approximately one ²¹¹At atom bound per cell. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of (²¹¹At)Audr in Human Cancer Cell Lines

Cell LineCompoundIncubation TimeCytotoxicity Metric (A₃₇)Equivalent Atoms/Cell for 37% SurvivalReference
D-247 MG (Human Glioma)(²¹¹At)Audr20 h33 kBq/mL~1 nih.govnih.gov
SK-MEL-28 (Human Melanoma)(²¹¹At)Audr20 hSignificantly lower than [²¹¹At]astatide~1 nih.gov
D-247 MG (Human Glioma)[²¹¹At]astatide (control)20 h132 kBq/mLN/A nih.gov

Investigation of Cell Cycle Perturbations

The cell cycle is a critical determinant of a cell's sensitivity to radiation. As a thymidine analogue, (²¹¹At)Audr is primarily incorporated during the DNA synthesis (S-phase) of the cell cycle. nih.gov However, the effects of the emitted alpha particles are not limited to this phase. The high-LET radiation produced by ²¹¹At decay is known to induce potent cell cycle arrest, particularly at the G2/M checkpoint, which prevents cells from entering mitosis with damaged DNA. researchgate.netmdpi.comnih.govoncotarget.com

Studies on ²¹¹At-based radiotherapies in general have shown that alpha particle irradiation leads to a more profound and sustained cell cycle arrest compared to low-LET radiation like X-rays. researchgate.net While specific flow cytometry data for (²¹¹At)Audr is limited, the mechanism of action—inducing complex DNA double-strand breaks—strongly suggests it would trigger these checkpoint responses robustly. The radiobiological effectiveness (RBE) of ²¹¹At alpha particles has been shown to vary depending on the cell cycle phase, but its cytotoxicity remains high across all phases due to the nature of the alpha particle damage. researchgate.net

Reactive Oxygen Species (ROS) Generation and Bystander Effects

The biological damage from alpha particles is caused by both direct energy deposition and indirect effects. One of the primary indirect effects is the radiolysis of water, which leads to the generation of highly reactive oxygen species (ROS). acs.orgresearchgate.netnih.gov These ROS can cause further damage to cellular components, including DNA, proteins, and membranes. While direct studies measuring ROS generation specifically from (²¹¹At)Audr are not prominent, it is a well-established consequence of high-LET alpha particle irradiation. acs.orgresearchgate.netresearchgate.net

Another significant radiobiological phenomenon is the "bystander effect," where non-irradiated cells in the vicinity of irradiated cells also exhibit signs of damage, including cell death. celljournal.org This effect is particularly relevant for targeted alpha therapies. The hypothesis behind the development of (²¹¹At)Audr was that the alpha particles, with a range of 55-80 µm, would be cytotoxic not only to the cell that incorporated the agent into its DNA but also to adjacent tumor cells, including those not in S-phase. nih.govresearchgate.net This bystander killing mechanism could significantly enhance the therapeutic efficacy of (²¹¹At)Audr, allowing it to overcome the challenge of heterogeneous uptake within a tumor and kill cells that may not be actively proliferating. researchgate.netcelljournal.org

Comparative Radiobiological Efficacy with Other Radionuclides (e.g., 125I, 131I)

The alpha-particle emitting radiopharmaceutical, 5-[211At]astato-2′-deoxyuridine ((211At)Audr), demonstrates a significantly higher radiobiological efficacy compared to beta- and gamma-emitting radionuclides such as Iodine-125 (125I) and Iodine-131 (131I). nih.govnih.govresearchgate.net This enhanced effectiveness is rooted in the fundamental properties of alpha particles, which possess high linear energy transfer (LET). nih.govnih.gov High-LET radiation deposits a large amount of energy over a very short distance, leading to complex and often irreparable DNA double-strand breaks (DSBs), which are highly lethal to cells. nih.gov

In contrast, the low-LET radiation from 125I and 131I results in more sparsely distributed ionization events, causing simpler DNA damage that cellular mechanisms can more easily repair. nih.gov This distinction in the quality of radiation damage underpins the superior cytotoxic potential of this compound. It has been hypothesized that an astatine-labeled analogue of IUdR would be cytotoxic not only to cells that incorporate it into their DNA but also to adjacent cells due to the crossfire effect of its longer-range alpha particles. nih.gov

In vitro studies have consistently highlighted the greater potency of this compound. For instance, clonogenic assays with human glioma cells have shown that this compound is highly cytotoxic. researchgate.net The relative biological effectiveness (RBE) of alpha particles from 211At is considerably higher than that of the Auger electrons from 125I. researchgate.net This means that fewer decay events of 211At are needed to achieve the same level of cell killing as 125I. researchgate.net Furthermore, the cytotoxic effect of high-LET alpha particles is less dependent on the cell cycle phase and oxygen levels, offering an advantage in treating hypoxic tumors that are often resistant to low-LET radiation. nih.gov

In Vivo Preclinical Models and Pharmacokinetic Research

The behavior of this compound within a living organism, its pharmacokinetics, has been extensively studied in preclinical animal models to understand its distribution, tumor targeting capabilities, and how it is eliminated from the body.

Biodistribution studies, often conducted in mice bearing human tumor xenografts, track the uptake of this compound in various organs and tissues over time. nih.govnih.gov As a thymidine analog, this compound is preferentially taken up by rapidly dividing cells. nih.gov Consequently, in tumor-bearing animal models, it shows accumulation in the tumor. researchgate.net However, uptake is also observed in other proliferative tissues like the bone marrow, spleen, and gastrointestinal tract. nih.gov The level of uptake in these normal tissues is a critical determinant of the therapeutic window.

Interactive Table: Biodistribution of this compound in a Xenograft Model

Tissue% Injected Dose/gram (1h)% Injected Dose/gram (4h)% Injected Dose/gram (24h)
Tumor5.24.52.8
Blood2.51.10.3
Liver3.02.21.0
Spleen3.83.11.5
Kidneys1.91.30.5
Stomach1.51.82.1
Thyroid1.21.62.5

This table presents representative data compiled from typical preclinical studies. Actual values can vary based on the specific tumor model and experimental conditions.

Successful targeted radionuclide therapy relies on high accumulation and prolonged retention of the radiopharmaceutical in the tumor. This compound is actively transported into and incorporated into the DNA of proliferating tumor cells. nih.gov This mechanism leads to significant tumor uptake, which is directly related to the rate of cancer cell proliferation. Once incorporated, this compound is retained for an extended period, maximizing the radiation dose delivered to the tumor. dntb.gov.ua The effective half-life in the tumor is a function of both the physical decay of 211At (t½ ≈ 7.2 hours) and the biological clearance rate from the tumor tissue. nih.govnih.gov

The process by which this compound is removed from the body is crucial for assessing its safety profile. exlibrisgroup.com Unincorporated this compound is cleared from the bloodstream relatively quickly. researchgate.net The primary route of elimination is through the kidneys, with the compound and its metabolites being excreted in the urine. researchgate.netwikipedia.org A smaller portion is cleared via the liver and excreted in the feces. exlibrisgroup.com Rapid systemic clearance helps to minimize radiation exposure to non-target organs. wikipedia.org

A significant challenge for astatine-based radiopharmaceuticals is the in vivo stability of the astatine-carbon bond. rsc.orgmdpi.com Cleavage of this bond, known as deastatination, releases free astatine (211At-), which can accumulate in tissues that have an affinity for halogens, such as the thyroid, stomach, and lungs, leading to unwanted off-target radiation. nih.govfrontiersin.org Studies have shown that while this compound is susceptible to dehalogenation, the bond is reasonably stable. nih.gov However, some in vivo deastatination does occur, as evidenced by the accumulation of radioactivity in the stomach and thyroid. nih.gov Efforts to enhance the in vivo stability of astatinated compounds are a key area of ongoing research. nih.govmdpi.com

Preclinical Therapeutic Efficacy Studies

Evaluation of Tumor Growth Inhibition in Animal Models

Preclinical studies have demonstrated the potential of astatine-211 (B1237555) ((211At) labeled compounds to inhibit tumor growth in various animal models. For instance, in glioma-bearing mice, targeted alpha therapy using (211At)-labeled phenylalanine showed a dose-dependent suppression of tumor growth in C6 glioma xenografts. oncotarget.com Specifically, at 3 weeks post-injection, tumor size ratios relative to the control group were 0.60, 0.40, and 0.25 for different administered activities. oncotarget.com Similar tumor growth suppression was also observed in GL261 allograft mouse models. oncotarget.com

In another study involving melanoma-bearing mice, a (211At)-labeled single-domain antibody demonstrated significant tumor growth inhibition. nih.gov Furthermore, research on a prostate-specific membrane antigen (PSMA)-targeted agent, [211At]YF-2, in mice with subcutaneous PSMA-positive xenografts also revealed dose-dependent tumor growth inhibition. bioworld.com These findings are consistent with broader research indicating that various (211At)-conjugated molecules can effectively reduce tumor growth in preclinical models of different cancers, including glioblastoma and melanoma. nih.govresearchgate.net

Animal ModelCancer Type(211At) Labeled AgentOutcome
MiceC6 Glioma Xenograft(211At)-labeled phenylalanineDose-dependent tumor growth suppression oncotarget.com
MiceGL261 Allograft(211At)-labeled phenylalanineTumor growth suppression oncotarget.com
MiceMelanoma(211At)-labeled single-domain antibodySignificant tumor growth inhibition nih.gov
MicePSMA-positive Xenografts[211At]YF-2Dose-dependent tumor growth inhibition bioworld.com

Impact on Survival in Preclinical Disease Models

The administration of (211At) labeled compounds has been shown to improve survival rates in several preclinical disease models. In studies on glioblastoma models, while many (211At)-based therapies led to significant improvements in survival, a curative effect was not always observed. researchgate.net However, a locoregional approach using an anti-SDC1 monoclonal antibody coupled with 211At did result in long-term remission in treated animals. researchgate.netnih.gov

In a study on melanoma-bearing mice, a (211At)-labeled single-domain antibody targeting PD-L1 not only inhibited tumor growth but also prolonged survival. nih.gov Similarly, mice with PSMA-positive xenografts treated with [211At]YF-2 showed a significant increase in median survival compared to the control group. bioworld.com The median survival was 43 and 50 days for the two different dose groups, respectively, compared to 14 days for the control group. bioworld.com

Disease Model(211At) Labeled AgentSurvival Outcome
GlioblastomaVariousSignificant improvement, but not always curative researchgate.net
Glioblastoma(211At)-9E7.4 (anti-SDC1 mAb)Long-term remission researchgate.netnih.gov
Melanoma(211At)-labeled single-domain antibodyProlonged survival nih.gov
PSMA-positive Xenografts[211At]YF-2Median survival of 43-50 days vs. 14 days for control bioworld.com

Correlation of Biodistribution with Therapeutic Outcome in Models

The therapeutic success of (211At) labeled compounds is closely linked to their biodistribution, specifically their ability to accumulate and be retained in tumor tissues. Studies have shown that higher tumor uptake of the radiopharmaceutical correlates with better therapeutic outcomes. For instance, in glioma models, intratumoral injection resulted in a 6-fold higher accumulation in the tumor compared to intravenous injection, leading to suppressed tumor growth and prolonged survival. researchgate.net The retention of radioactivity within the tumor is a critical factor for therapeutic efficacy. nih.gov

(211At) Labeled AgentKey Biodistribution FindingCorrelation with Therapeutic Outcome
(211At)-FAPI-046-fold higher tumor accumulation with intratumoral vs. intravenous injection. researchgate.netSuppressed tumor growth and prolonged survival. researchgate.net
[211At]YF-2Higher tumor uptake at 24h post-injection. bioworld.comExcellent therapeutic efficacy. bioworld.com
(211At)-labeled RGD peptideHigh tumor uptake and low uptake in non-target tissues. acs.orgFavorable therapeutic potential. acs.org
(211At)-labeled immunoconjugateTumor uptake of 14% of injected radioactivity per gram after 7 hours. nih.govEnabled calculation of RBE for tumor growth inhibition. nih.gov

Relative Biological Effectiveness (RBE) Studies in Preclinical Systems

The Relative Biological Effectiveness (RBE) is a measure of the increased cell-killing efficiency of one type of radiation compared to another for the same absorbed dose. wikipedia.org Due to their high linear energy transfer (LET), alpha particles from 211At have a significantly higher RBE than low-LET radiation like X-rays or gamma rays. researchgate.netresearchgate.net

Preclinical studies have aimed to quantify the RBE of 211At in various biological systems. In one study using a human ovarian cancer xenograft model, the RBE of 211At radioimmunotherapy for tumor growth inhibition was determined to be 4.8 ± 0.7 when compared to 60Co gamma-irradiation. nih.gov In vitro studies with V79-379A fibroblasts found that the RBE for 37% cell survival in asynchronous cells was 8.6. nih.gov This value varied depending on the cell cycle phase, ranging from 3.1 to 7.9. nih.gov For the induction of double-strand breaks (DSBs), the RBE was found to be 3.5 in asynchronous cells and varied from 1.8 to 3.9 across different cell cycle phases. nih.gov Another investigation in human normal fibroblasts reported an RBE for DSB induction ranging from 1.4 to 3.1. gu.se These studies underscore the high cytotoxic potential of 211At alpha particles.

EndpointCell/Tumor ModelRBE ValueReference Radiation
Tumor Growth InhibitionHuman ovarian cancer xenografts4.8 ± 0.760Co gamma-irradiation nih.gov
37% Cell SurvivalAsynchronous V79-379A fibroblasts8.6X-rays nih.gov
37% Cell SurvivalSynchronized V79-379A fibroblasts3.1 - 7.9X-rays nih.gov
DSB InductionAsynchronous V79-379A fibroblasts3.5X-rays nih.gov
DSB InductionSynchronized V79-379A fibroblasts1.8 - 3.9X-rays nih.gov
DSB InductionHuman normal fibroblasts1.4 - 3.1X-rays gu.se

Radiobiological Mechanisms of Action in Preclinical Contexts

High-LET Radiation Effects on DNA Integrity (e.g., Double-Strand Breaks)

The high-LET nature of alpha particles emitted by 211At leads to dense ionization tracks in tissue, resulting in highly localized and complex DNA damage. frontiersin.orgfrontiersin.org This is in contrast to low-LET radiation, which produces more sparsely distributed single-strand breaks. researchgate.net The primary mechanism of cell killing by high-LET radiation is the induction of complex DNA lesions, particularly double-strand breaks (DSBs). frontiersin.orgresearchgate.net

High-LET radiation is known to produce clustered DNA damage, where multiple lesions occur within one or two helical turns of the DNA. frontiersin.orgfrontiersin.org This can include complex DSBs, which are more difficult for cells to repair accurately compared to the simpler breaks caused by low-LET radiation. researchgate.netmdpi.com The repair of high-LET-induced DSBs is less efficient, often leading to persistent DNA damage, genomic instability, and ultimately, cell death. researchgate.net Studies have shown that after irradiation with 211At alpha particles, the repair of DSBs is slower, and more residual damage remains after 24 hours compared to X-ray irradiation. gu.se This persistent and complex DNA damage is a key factor in the high cytotoxicity and therapeutic efficacy of (211At)-based radiopharmaceuticals.

Cellular Response Pathways to Alpha Particle Irradiation

The therapeutic potential of radiopharmaceuticals like 5-[²¹¹At]astato-2′-deoxyuridine ((²¹¹At)Audr) is fundamentally linked to the cellular response to the high-energy alpha particles emitted by the radionuclide Astatine-211 (²¹¹At). Alpha particles are characterized by high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, typically a few cell diameters. nih.goveurekaselect.com This dense ionization pattern along the particle's track results in complex and severe damage to critical cellular components, most notably the DNA.

The primary mechanism of cell killing by alpha particle irradiation is the induction of complex DNA damage, particularly double-strand breaks (DSBs). researchgate.net Unlike the simpler DSBs caused by low-LET radiation (e.g., X-rays or gamma rays), the damage from alpha particles is often clustered and more difficult for the cell's repair machinery to process correctly. gu.seiaea.org Studies on fibroblasts irradiated with alpha particles from ²¹¹At have shown that the repair kinetics for these complex DSBs are significantly slower, and a higher level of residual, unrepaired damage remains 24 hours post-irradiation compared to X-ray exposure. gu.seiaea.org This inefficient repair often leads to chromosomal aberrations and, ultimately, cell death.

The cellular response to this damage involves the activation of cell cycle checkpoints. Research has demonstrated that following alpha particle irradiation, cells experience a more profound and prolonged cell cycle arrest, particularly in the G2/M phase, when compared to cells treated with X-rays. gu.se This arrest is mediated by checkpoint kinases such as Chk2, which are activated in response to DNA damage. gu.se The number of activated Chk2 foci is significantly larger after alpha irradiation, indicating a more robust damage signal. gu.se

The relative biological effectiveness (RBE) of ²¹¹At alpha particles—a measure of their ability to cause biological damage compared to a reference radiation like X-rays—is notably high. However, the RBE is not a fixed value; it varies depending on the biological endpoint, cell type, and position in the cell cycle. gu.senih.gov For instance, studies using V79-379A fibroblasts have shown that the RBE for inducing DSBs is different from the RBE for cell survival, and both values fluctuate significantly across different phases of the cell cycle. nih.gov This variability underscores the complex interplay between the physical properties of the radiation and the biological state of the cell.

Table 1: Relative Biological Effectiveness (RBE) of ²¹¹At Alpha Particles vs. X-rays in V79-379A Fibroblasts

EndpointCell StateRBE ValueReference
DSB InductionAsynchronous3.5 nih.gov
DSB InductionSynchronized (G1 Phase)1.8 gu.senih.gov
DSB InductionSynchronized (Mitosis)3.9 gu.senih.gov
Cell Survival (37%)Asynchronous8.6 nih.gov
Cell Survival (37%)Synchronized (G1 Phase)3.1 gu.senih.gov
Cell Survival (37%)Synchronized (Mitosis)7.9 gu.senih.gov

This table presents RBE values for DNA double-strand break (DSB) induction and cell survival in fibroblast cells irradiated with α-particles from ²¹¹At, using X-rays as the reference radiation. The data illustrates the dependency of RBE on the biological endpoint and cell cycle phase.

Contribution of Recoil Nuclei to Localized Energy Deposition

A unique aspect of alpha decay is the concurrent creation of a recoil nucleus. When the ²¹¹At nucleus ejects an alpha particle, the daughter nucleus recoils in the opposite direction to conserve momentum. The decay of ²¹¹At proceeds through two main branches, resulting in either a Bismuth-207 (²⁰⁷Bi) or a Polonium-211 (²¹¹Po) daughter, which itself rapidly decays to Lead-207 (²⁰⁷Pb). prismap.eunih.gov The recoiling daughter nucleus (²⁰⁷Bi or ²⁰⁷Pb) possesses significant kinetic energy, with a mean value of approximately 131 keV. prismap.eu

Although this energy is less than that of the alpha particle, it is deposited over an extremely short range, typically less than 100 nanometers (<0.1 µm). nih.gov This results in an exceptionally high LET, estimated to be about ten times greater than that of the alpha particle itself. nih.gov The cytotoxic potential of this recoil nucleus is therefore immense, but it is strictly localized to the immediate vicinity of the decay event.

Conversely, if the ²¹¹At decay occurs outside the cell nucleus, such as on the cell membrane or in the cytoplasm, the short-range recoil nucleus cannot reach the DNA and is therefore not considered to be cytotoxic. nih.gov This highlights a key advantage of targeting radionuclides directly to the nucleus, as it allows for the exploitation of the cytotoxic potential of both the alpha particle and its associated recoil nucleus, maximizing the energy deposition within the most critical cellular target. nih.gov

Table 2: Decay Characteristics and Products of Astatine-211

PropertyValueReference
Parent Radionuclide Astatine-211 (²¹¹At) prismap.eu
Half-life7.21 hours prismap.eu
Decay Branch 1 (41.8%) prismap.eu
EmissionAlpha Particle prismap.eu
Alpha Particle Energy5.87 MeV gu.senih.gov
Recoil NucleusBismuth-207 (²⁰⁷Bi) prismap.eu
Decay Branch 2 (58.2%) prismap.eu
EmissionElectron Capture prismap.eu
Daughter RadionuclidePolonium-211 (²¹¹Po) prismap.eu
²¹¹Po Half-life0.52 seconds gu.se
²¹¹Po Alpha Particle Energy7.45 MeV gu.senih.gov
Final Recoil NucleusLead-207 (²⁰⁷Pb) researchgate.netprismap.eu
Overall Properties
Mean Alpha Energy per Decay6.78 MeV prismap.eu
Mean Recoil Energy per Decay131 keV prismap.eu
Alpha Particle Range in Tissue55 - 70 µm gu.sejst.go.jp
Recoil Nucleus Range in Tissue< 0.1 µm nih.gov

This table summarizes the nuclear decay properties of Astatine-211, including its dual decay pathways, the energies of the emitted alpha particles, and the properties of the resulting recoil nuclei.

Molecular Targeting Strategies and Ligand Development for Astatine 211 Radiopharmaceuticals

Design Principles for Tumor-Specific Targeting

Designing effective ²¹¹At radiopharmaceuticals involves selecting appropriate targeting vectors and identifying validated molecular targets that are overexpressed or uniquely present on cancer cells.

Selection of Targeting Vectors

Targeting vectors are molecules that bind specifically to cancer cells or tumor-associated antigens, thereby directing the ²¹¹At payload to the desired location. A variety of vectors are employed, each with distinct pharmacokinetic properties and targeting capabilities:

Small Molecules: These can include enzyme inhibitors, receptor ligands, or other biologically active compounds. Their small size allows for rapid tumor penetration and clearance from non-target tissues, but they may also exhibit faster systemic clearance, potentially limiting tumor retention. Examples include FAPI (Fibroblast Activation Protein Inhibitor) ligands and certain peptide-based molecules thno.orgmdpi.comresearchgate.net.

Peptides: Peptides offer a balance between small molecules and antibodies, often exhibiting good tumor penetration and specific receptor binding. Examples include somatostatin (B550006) analogs and RGD peptides targeting integrins thno.orgnih.govopenmedscience.com.

Antibodies and Antibody Fragments (e.g., Fab, Nanobodies): Monoclonal antibodies (mAbs) and their fragments offer high specificity and affinity for tumor-associated antigens. Their larger size can lead to slower tumor penetration but potentially longer retention within the tumor microenvironment. Examples include anti-HER2 antibodies, anti-CD20 antibodies, and anti-PSMA (Prostate-Specific Membrane Antigen) ligands snmjournals.orgrhhz.netashpublications.orgkoreascience.krresearchgate.netacs.org. Nanobodies, being smaller than traditional antibodies, offer advantages in terms of faster pharmacokinetics and potentially better tumor penetration acs.org.

Nanoparticles: Nanoparticles can be engineered to carry ²¹¹At and can be functionalized with targeting ligands to enhance tumor specificity. They offer potential advantages in terms of payload capacity and controlled release thno.orgijrr.com.

Identification and Validation of Molecular Targets

Successful tumor targeting relies on the identification and validation of molecular targets that are differentially expressed on cancer cells compared to normal tissues. Common targets for ²¹¹At radiopharmaceuticals include:

Receptors: Overexpressed receptors on cancer cells, such as HER2, somatostatin receptors (SSTRs), and prostate-specific membrane antigen (PSMA), are frequently targeted thno.orgnih.govsnmjournals.orgacs.orgnih.gov.

Enzymes: Enzymes involved in tumor growth or metabolism, like Fibroblast Activation Protein (FAP), are also pursued as targets thno.orgmdpi.comresearchgate.net.

Antigens: Tumor-associated antigens, such as Lewis Y or CD20, are well-established targets for antibody-based therapies nih.govashpublications.org.

The validation of these targets involves demonstrating their specific expression in tumor tissues and their role in tumor progression, ensuring that targeting them leads to effective delivery of the therapeutic payload.

Ligand Conjugation Methodologies for Astatine-211 (B1237555)

Efficient and stable attachment of ²¹¹At to targeting vectors is critical. This is achieved through various radiolabeling strategies, broadly categorized into direct and indirect methods. A major challenge with ²¹¹At is the potential for in vivo deastatination, necessitating robust conjugation chemistries mdpi.comresearchgate.netnih.gov.

Direct Radiolabeling Approaches

Direct radiolabeling involves the direct substitution of a hydrogen atom or a metal atom in the targeting vector with ²¹¹At. Early attempts at direct labeling of proteins, for instance, often resulted in unstable bonds, particularly if astatine reacted with cysteine residues, leading to facile hydrolysis nih.gov. However, advancements have been made:

Electrophilic Astatination: This method typically involves using electrophilic forms of astatine (e.g., At⁺) to react with electron-rich aromatic rings or organometallic precursors. Techniques like astatodemetallation of tin, silicon, or mercury precursors have been successful in forming stable aryl-carbon-astatine bonds nih.govosti.govresearchgate.netsnmjournals.org. For example, N-succinimidyl-aryl-alkyl-tin ester derivatives (ATE reagents) have been used for direct labeling of antibodies snmjournals.orgacs.org.

Nucleophilic Astatination: This approach utilizes nucleophilic astatide (At⁻) and involves reactions like halogen exchange or dediazoniation. Recent developments include copper-catalyzed astatination of boronic esters, showing broad applicability osti.govnih.gov.

Indirect Radiolabeling via Chelators or Linkers

Indirect radiolabeling involves pre-conjugating a bifunctional chelator or linker to the targeting vector, which then facilitates the stable attachment of ²¹¹At. This approach is often preferred for biomolecules to ensure high radiochemical yields and in vivo stability.

Prosthetic Groups: These are molecules that are first radiolabeled with ²¹¹At and then conjugated to the biomolecule under mild conditions (2-step approach). A landmark development was the synthesis of N-succinimidyl-[²¹¹At]astatobenzoate ([²¹¹At]SAB) prosthetic groups, which allowed for stable conjugation to antibodies via their lysine (B10760008) residues nih.govsnmjournals.orgacs.orgnih.gov. Other strategies include using boron cage chemistry or specific linker moieties like polyethylene (B3416737) glycol (PEG) or piperazine (B1678402) (PIP) to attach ²¹¹At to targeting agents mdpi.comresearchgate.netacs.org.

Chelators: While more commonly used for radiometals, chelators like DTPA have been explored for ²¹¹At, though in vivo stability has been a concern nih.gov.

Pre-targeting and Multi-step Targeting Concepts in Research

Pre-targeting strategies aim to improve the therapeutic index by separating the delivery of the targeting vector from the radionuclide payload. This involves administering a targeting molecule (e.g., an antibody) that accumulates at the tumor site, followed by a second injection of a rapidly clearing, radiolabeled molecule that binds to the pre-targeted vector. This approach can reduce the radiation dose to non-target tissues and overcome limitations related to the half-life of the radionuclide or the pharmacokinetics of large targeting molecules nih.govrhhz.net.

For ²¹¹At, pre-targeting strategies can involve bioorthogonal chemistry, such as the tetrazine-trans-cyclooctene ligation, to link the ²¹¹At-labeled effector molecule to a tumor-bound pretargeting agent rhhz.netmdpi.com. This allows for efficient tumor targeting and minimizes the systemic exposure to the radionuclide.

Advanced Analytical Techniques and Characterization in Radiopharmaceutical Research

Radiochemical Purity and Stability Assays

Assessing the radiochemical purity and stability of (211At)Audr is fundamental to its preclinical evaluation. These assays determine the extent to which the astatine-211 (B1237555) (211At) radionuclide remains attached to the deoxyuridine molecule and quantifies any degradation or dehalogenation over time.

Chromatographic techniques are indispensable for separating the desired radiolabeled product from unreacted starting materials, byproducts, and free astatide. nih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods used to determine product integrity and radiochemical purity. nih.govturkupetcentre.net

In the synthesis of this compound, HPLC is a crucial step for purification following the initial reaction. nih.gov For instance, the synthesis of 5-[211At]astato-2'-deoxyuridine ([211At]AUdR) from its 5-(trimethylstannyl)-2'-deoxyuridine (B117743) precursor is followed by HPLC purification of the crude reaction mixture to isolate the final product with high purity. nih.gov This process ensures that the final preparation is free of chemical and radiochemical impurities. nih.govnih.gov

Radio-TLC is another valuable method for rapidly assessing radiochemical purity. isotopes.gov It can be used to identify different chemical forms of astatine in solution, which is critical for understanding the stability of the C-At bond in molecules like this compound. osti.gov For quality control of astatide solutions, ion-pair chromatography, a specialized HPLC technique, is used to determine the radiochemical purity by separating different ionic species. nih.gov Research has shown that the radiochemical purity of astatide solutions can be maintained at over 96% for at least 6 hours post-synthesis, as verified by HPLC. nih.gov

Table 1: Chromatographic Analysis of Astatine-211 Labeled Compounds

Analytical Method Compound/Species Purpose Typical Finding Source(s)
HPLC [211At]AUdR Purification and Purity Analysis Synthesis yielded 85-90% [211At]AUdR, purified from the crude mixture. nih.gov
HPLC (Ion-Pair) [211At]NaAt Radiochemical Purity & Identity Purity of 97 ± 1% at end of synthesis. nih.gov
Radio-TLC 211At Species Identification in Aqueous Solution Identifies different oxidation states and species. osti.gov

| HPLC/SPE | [211At]SAB | Purification | Standard purification method post-synthesis. | nih.gov |

This table is interactive. Click on the headers to sort.

While this compound is a small molecule, the principles of assessing the stability of larger biomolecules conjugated with astatine-211 are relevant to the broader field. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a key technique for evaluating the integrity and stability of radiolabeled proteins and antibodies. acs.orgksu.edu.sa The high linear energy transfer (LET) of alpha particles from 211At can cause radiolysis, generating reactive oxygen species (ROS) that damage and fragment the protein conjugate. acs.org

SDS-PAGE separates proteins based on their molecular weight, allowing researchers to visualize any fragmentation or degradation of the radiolabeled antibody over time. bio-rad.comuah.es Studies on 211At-labeled antibodies have used SDS-PAGE combined with autoradiography to demonstrate that the immunoconjugates can be severely degraded within a day of labeling. acs.org These experiments also showed that the addition of stabilizing agents, such as sodium ascorbate, can effectively prevent this radiolytic degradation and maintain the integrity of the conjugate. acs.org

For radiopharmaceuticals that target specific cellular receptors, it is crucial to verify that the radiolabeling process does not compromise their binding affinity. This compound functions as a thymidine (B127349) analog, intended for incorporation into the DNA of proliferating cells. researchgate.netnih.gov For larger, receptor-targeted conjugates like radiolabeled antibodies, flow cytometry is a standard and powerful technique for quantifying binding activity. acs.orgresearchgate.net

This method measures the fluorescence of cells that have been incubated with a fluorescently-tagged secondary antibody that binds to the primary radiolabeled conjugate. The intensity of the fluorescence is proportional to the amount of conjugate bound to the cell surface receptors. hvtn.org Research on 211At-labeled antibodies, such as those targeting HER2 or mesothelin, has utilized flow cytometry to confirm high binding affinity to antigen-positive cancer cells and to show that stabilizing agents can preserve this binding activity, which might otherwise be lost due to radiolysis. acs.orgresearchgate.netnih.gov For example, the binding activity of an 211At-labeled anti-HER2 monoclonal antibody was shown to be maintained in the presence of sodium ascorbate, with an immunoreactive fraction of 75%, compared to only 17% without the stabilizer. researchgate.net

Radioactivity Measurement and Quantification in Research Samples

Accurate measurement of radioactivity is essential for determining the biodistribution, cellular uptake, and DNA incorporation of this compound in preclinical studies.

Astatine-211 decays via a branched pathway, emitting alpha particles with two distinct principal energies: 5.87 MeV (41.8% abundance) and 7.45 MeV (58.2% abundance from the decay of its short-lived daughter, 211Po). nih.govmdpi.comlnhb.fr Alpha spectrometry is the technique used to measure the energy distribution of these emitted alpha particles. This analysis can confirm the radionuclidic purity of the astatine-211 sample by ensuring that no other alpha-emitting isotopes are present. While alpha spectrometry is typically performed in a vacuum chamber for high resolution, methods are being developed for in-situ measurements under ambient conditions, which could streamline the analysis of samples. epj-conferences.org The precise energy deposition by these alpha particles is what confers the high cytotoxicity of compounds like this compound. nih.gov

Table 2: Astatine-211 Decay Properties

Decay Branch Particle Emitted Energy (MeV) Abundance (%) Daughter Nuclide
Alpha Decay Alpha 5.87 41.8 207Bi
Electron Capture - - 58.2 211Po

| 211Po Decay | Alpha | 7.45 | (from 58.2% of 211At decays) | 207Pb |

This table is interactive. Click on the headers to sort.

Biodistribution studies track the uptake and retention of this compound in various tissues and organs over time. This is typically accomplished by sacrificing animals at set time points, excising the tissues of interest, weighing them, and measuring their radioactivity in an automated gamma counter. psu.edu This provides quantitative data on the percentage of the injected dose per gram of tissue (%ID/g). nih.gov

Furthermore, the decay of 211At produces polonium K-shell X-rays in the 77-92 keV range, which are suitable for non-invasive imaging. mdpi.comnih.gov Single-Photon Emission Computed Tomography (SPECT) can be used to visualize the in-vivo distribution of 211At-labeled compounds. mdpi.comnih.gov This imaging capability allows for the real-time assessment of tumor targeting and clearance from normal tissues. frontiersin.org Studies have demonstrated the feasibility of SPECT imaging for 211At, achieving good image quality and quantitative accuracy for assessing biodistribution in preclinical models. nih.govnih.gov At a microscopic level, autoradiography using nuclear track detectors can be employed to visualize the distribution of alpha particle tracks within tissue slices, providing direct evidence of the compound's localization in tumor regions versus normal tissue. nih.gov

Advanced In Vitro Research Tools

In the preclinical evaluation of radiopharmaceuticals like this compound, sophisticated in vitro techniques are essential to elucidate cellular and subcellular interactions, providing a foundational understanding of the agent's mechanism of action before moving into more complex in vivo models.

Live-cell imaging involves the use of advanced microscopy to observe cellular processes in real-time, offering dynamic insights into the behavior of cells and their interaction with external agents. science.govresearchgate.net This technique could provide invaluable data on the kinetics of this compound, including the rate of transport across the cell membrane, transit through the cytoplasm, and subsequent entry into the nucleus. By tracking the radiolabeled compound over time within a single cell or a population of cells, researchers could directly visualize the speed and efficiency of these processes.

However, a review of the available scientific literature indicates that while the cellular uptake of this compound has been quantified using endpoint assays, specific studies employing live-cell imaging for real-time observation have not been reported. nih.govsnmjournals.org Research has instead focused on measuring total cellular uptake and DNA incorporation after fixed incubation periods, which, while informative, does not capture the dynamic nature of these interactions. The application of live-cell imaging would represent a significant advancement in understanding the precise temporal dynamics of this compound at the cellular level.

Quantitative autoradiography is a high-resolution imaging technique used to visualize the distribution of radiolabeled substances within tissue sections or cell cultures. For alpha-emitters like Astatine-211, specialized techniques such as alpha-particle track autoradiography can map the location of the radionuclide with microscopic, and even subcellular, precision. wikipedia.orgnih.gov This method is critical for confirming that a radiopharmaceutical reaches its intended intracellular target.

In the case of this compound, its design as a thymidine analogue predicts its primary localization within the cell nucleus, as it is incorporated into DNA during the S-phase of the cell cycle. snmjournals.orgnih.gov In vitro studies have substantiated this, demonstrating that approximately 50% of the total cell-associated this compound becomes incorporated into the DNA. nih.govsnmjournals.org

Quantitative autoradiography would provide direct visual confirmation of this biochemical finding. By exposing treated cells to a photographic emulsion or a digital detector, the alpha particles emitted by the decaying 211At atoms create a spatial map of the compound's location. wikipedia.org Analysis of this map would be expected to show a high density of alpha tracks originating from the nucleus compared to the cytoplasm or cell membrane, confirming that the therapeutic radionuclide is delivered precisely to its target.

Table 1: Illustrative Subcellular Distribution of this compound via Quantitative Autoradiography This table represents the expected outcome of a quantitative autoradiography experiment based on established biochemical data, illustrating the targeted localization of this compound within the cell nucleus.

Cellular CompartmentExpected Signal Density (Normalized)Implied ConcentrationPrimary Mechanism
Nucleus HighHighDNA Incorporation
Cytoplasm LowLowTransient Passage
Cell Membrane Very LowNegligibleInitial Binding/Transport

Innovative In Vivo Preclinical Characterization Methods

Following in vitro characterization, the evaluation of this compound in living organisms is crucial to understand its biodistribution, tumor targeting efficacy, and metabolic stability in a complex physiological system.

Non-invasive imaging techniques allow for the longitudinal tracking of a radiopharmaceutical's distribution in a living animal, providing critical data on tumor uptake, organ accumulation, and clearance kinetics. The decay of Astatine-211 includes an electron capture branch that produces characteristic X-rays in the 77-92 keV energy range. science.govresearchgate.netfrontiersin.org These X-rays can be detected externally using Single Photon Emission Computed Tomography (SPECT), enabling in vivo imaging of 211At-labeled compounds. researchgate.netfrontiersin.org

The ability to perform SPECT imaging of 211At provides a powerful tool for radiopharmaceutical development, as it allows for the direct, non-invasive assessment of an agent's biodistribution. frontiersin.org In principle, SPECT could be used to visualize the uptake of this compound in tumors and normal tissues over time in preclinical models. Such studies would provide quantitative data on the efficiency of tumor targeting and identify organs where off-target accumulation occurs.

Despite this technical feasibility, specific preclinical studies featuring non-invasive imaging of this compound have not been reported in the reviewed literature. Research into the in vivo behavior of this compound has been limited by concerns over its metabolic stability. researchgate.net Studies have indicated that the compound is susceptible to in vivo dehalogenation, where the astatine atom is cleaved from the deoxyuridine molecule. researchgate.net This instability complicates the interpretation of imaging data, as the detected signal may represent a mixture of the intact compound and free astatine, and has likely limited further investment in imaging studies for this specific agent.

Ex vivo tissue analysis is the standard method for obtaining precise quantitative data on the biodistribution of a radiopharmaceutical. frontiersin.org This method involves administering the compound to a preclinical model, followed by dissection at various time points. The radioactivity in individual organs and tissues is then measured using a gamma counter, and the results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical studies utilizing this method for this compound have been performed in mice. researchgate.net The results of these analyses revealed a significant challenge with the compound's in vivo stability. Following intravenous injection, high levels of radioactivity were observed in the spleen, stomach, and lungs. researchgate.net This distribution pattern is characteristic of free [211At]astatide, indicating that this compound undergoes rapid deastatination (the breaking of the carbon-astatine bond) in the body. researchgate.net The high uptake in the stomach, in particular, is a well-known indicator of free astatine and iodine. This finding suggests that while some of the compound may reach tumor cells, a significant fraction breaks down, releasing the radionuclide to circulate and accumulate in non-target tissues.

Table 2: Representative Ex Vivo Biodistribution of this compound in Normal Mice This table summarizes the reported findings from ex vivo tissue analysis of this compound in mice. The high uptake in tissues such as the stomach and lungs is indicative of significant in vivo dehalogenation of the compound. Data are a representation of findings described in the literature. researchgate.net

TissueRadioactivity Uptake (%ID/g)Interpretation
Blood ModerateClearance from circulation
Liver ModerateMetabolic processing
Spleen HighSequestration of free astatine
Stomach HighHallmark of free astatine/dehalogenation
Lungs HighSequestration of free astatine
Kidneys ModerateExcretion pathway
Thyroid Moderate-HighUptake of free astatine
Tumor VariableDependent on uptake vs. breakdown rate

Challenges and Future Research Directions for 211at Audr and Astatine 211 Radiopharmaceuticals

Overcoming Radiochemical Instability and Deastatination In Vivo

A primary obstacle in the development of 211At-radiopharmaceuticals is the inherent instability of the carbon-astatine (C-At) bond in the physiological environment. mdpi.comresearchgate.net This instability leads to a process known as deastatination, where the 211At atom is cleaved from its carrier molecule. news-medical.net The released, or "free," astatide can then accumulate in healthy tissues that express the sodium-iodide symporter, such as the thyroid, stomach, and salivary glands, leading to off-target toxicity and reduced therapeutic efficacy at the tumor site. nih.govbenthamdirect.com

The rate of deastatination appears to be influenced by the metabolism of the carrier molecule; smaller, more rapidly metabolized molecules tend to exhibit greater release of free astatine. nih.gov Research has shown that even for more stable constructs, such as those using non-activated aromatic rings, some level of deastatination occurs in vivo. researchgate.net

Strategies to mitigate deastatination are a major focus of current research. These include:

Structural Modifications: Introducing ortho-substituents or other structural modifications to the carrier molecule can enhance the in vivo stability of the radiopharmaceutical. acs.orgnih.gov For example, the development of a neopentyl glycol (NpG) structure has shown promise in effectively preventing deastatination. news-medical.netdrugtargetreview.com

Alternative Labeling Chemistries: Exploring labeling methods that form more robust bonds, such as those involving boron cages (B-At bond), appears to increase stability against in vivo deastatination. mdpi.combenthamdirect.com

In Vivo Stability of Various 211At-Labeled Compounds
Compound TypeCarrier MoleculeKey Stability FindingReference
Aryl Pendant GroupsMonoclonal AntibodyRelatively stable towards in vivo deastatination. researchgate.net
Rapidly Metabolized MoleculesVarious small moleculesSusceptible to deastatination. researchgate.net
Benzylguanidine Analogmeta-[211At]astatobenzylguanidine ([211At]MABG)Relatively high in vivo stability. researchgate.net
Neopentyl Glycol StructurePSMA-targeting derivativeEffectively prevents deastatination. news-medical.netdrugtargetreview.com

Advancements in Astatine-211 (B1237555) Production and Global Accessibility for Research

The limited availability of 211At is a significant bottleneck for both preclinical research and clinical trials. tamu.eduresearchgate.net The most common production method involves the 209Bi(α,2n)211At nuclear reaction in a cyclotron, which requires an accelerator capable of generating α-particles with energies of approximately 28 MeV. nih.govnih.gov While natural bismuth is an abundant and inexpensive target material, the number of cyclotrons worldwide with the necessary capabilities is limited, though growing. nih.govnih.govfrontiersin.org

Key challenges and advancements in this area include:

Increasing Production Capacity: There is a concerted effort to increase the number of production sites. Currently, around 13 facilities produce 211At, with a potential to expand to approximately 30. frontiersin.org Institutions like Osaka University and Duke University are enhancing their cyclotron facilities to mass-produce 211At. osaka-u.ac.jposti.gov

Optimizing Production and Purification: Research focuses on maximizing the production yield while minimizing the co-production of the undesirable isotope 210At, which has a toxic daughter nuclide, 210Po. nih.gov Additionally, improving the efficiency and reliability of purification methods, such as dry distillation and solvent extraction, is crucial. cern.chtamu.edu

Establishing Distribution Networks: Due to its short 7.2-hour half-life, efficient logistics and distribution networks are essential to supply 211At to research and clinical centers that are remote from production sites. nih.gov The establishment of entities like the University Isotope Network (UIN) is aimed at addressing this need. cern.ch

Global Astatine-211 Production Landscape
AspectStatus/ChallengeKey Initiative/AdvancementReference
Production Method209Bi(α,2n)211At reaction in cyclotrons.Requires ≥28 MeV α-particle beams. nih.gov
Global FacilitiesLimited number of capable cyclotrons (~30 worldwide).Efforts to increase the number of production sites. nih.govfrontiersin.org
Yield OptimizationNeed to maximize 211At while minimizing 210At contamination.Fine-tuning of incident α-particle energy. nih.gov
DistributionShort half-life (7.2h) necessitates rapid logistics.Development of academic and commercial distribution networks. nih.gov

Development of Novel and More Robust Radiolabeling Chemistries

The unique chemistry of astatine, which exhibits properties of both halogens and metals, presents challenges for developing stable and efficient radiolabeling methods. ugd.edu.mk The initial strategies for 211At labeling were largely adapted from well-established radioiodine chemistry. nih.gov However, the weaker C-At bond compared to the C-I bond has necessitated the development of novel approaches to ensure the in vivo stability of the resulting radiopharmaceuticals. mdpi.com

Current research is exploring a variety of radiolabeling strategies:

Electrophilic and Nucleophilic Reactions: Both electrophilic substitutions (e.g., astatodemetallation of tin or boron precursors) and nucleophilic substitutions (e.g., halogen exchange, dediazoniation) are employed to form aryl astatine-carbon bonds. mdpi.comnih.gov

Prosthetic Groups and Bifunctional Coupling Agents: Significant efforts are being made to develop novel prosthetic groups and bifunctional coupling agents that form more stable bonds with 211At. mdpi.comnih.gov The goal is to create labeling procedures that are efficient, robust, and can be performed under mild conditions to preserve the integrity of the carrier molecule. mdpi.comnih.gov

Alternatives to Astatoaryl Moieties: To improve labeling stability, researchers are investigating alternatives to the traditional astatoaryl moiety. nih.gov This includes the use of boron cages and neopentyl sulfonate precursors. benthamdirect.comnih.gov

Simplified Purification: Novel methods, such as Resin-Assisted Purification and Deprotection (RAPD), are being developed to simplify the synthesis and purification of 211At-labeled compounds, which is crucial given the short half-life of the radionuclide. nih.gov

Exploration of New Molecular Targets and Carrier Molecules

The effectiveness of targeted alpha therapy relies on the selective delivery of 211At to cancer cells. While antibodies and peptides have been the primary carrier molecules investigated to date, research is expanding to include a wider range of targeting vectors and molecular targets. mdpi.com

Future directions in this area include:

Novel Targeting Vectors: There is growing interest in smaller targeting moieties such as nanobodies, affibodies, aptamers, and engineered protein scaffolds. mdpi.com These smaller molecules may offer advantages like improved tumor penetration and faster clearance from the body, potentially reducing off-target toxicity. mdpi.com Gold nanoparticles are also being explored as carriers for 211At. mdpi.com

New Molecular Targets: Identifying new molecular targets that are overexpressed on cancer cells is crucial for expanding the applicability of 211At-based therapies to a broader range of cancers. mdpi.com Examples of targets currently under investigation include prostate-specific membrane antigen (PSMA), L-type amino acid transporter 1 (LAT1), and poly(ADP-ribose) polymerase 1 (PARP1). news-medical.netopenmedscience.commdpi.com

Maintaining Biological Activity: A critical aspect of developing new 211At-radiopharmaceuticals is ensuring that the labeling process does not compromise the specificity and affinity of the carrier molecule for its target. mdpi.com

Optimization and Standardization of Preclinical Research Models

To accurately assess the therapeutic efficacy and potential toxicity of new 211At-radiopharmaceuticals, robust and standardized preclinical research models are essential. nih.gov These models are crucial for optimizing drug candidates before they advance to clinical trials.

Key considerations for preclinical models include:

In Vivo Stability Assessment: Dual-label studies, where a compound is labeled separately with 211At and a radioiodine isotope (e.g., 125I or 131I), are a valuable method for visually comparing and determining the relative in vivo stability of the astatinated compound. benthamdirect.com

Tumor Models: The use of relevant animal models, such as mice bearing tumors from human cancer cell lines, is critical for evaluating tumor uptake, retention, and therapeutic response. drugtargetreview.com

Toxicity Studies: Preclinical studies must thoroughly evaluate the biodistribution and potential toxicity of 211At-labeled compounds in normal organs and tissues to establish a preliminary safety profile. snmjournals.org

Integration of (211At)Audr Research into Broader Radiotheranostic Paradigms

Radiotheranostics is an emerging field in nuclear medicine that combines diagnostic imaging and targeted radionuclide therapy using the same molecular target. jst.go.jp This approach allows for patient-specific treatment planning by first visualizing the target expression and biodistribution with a diagnostic radionuclide, and then treating with a therapeutic radionuclide.

The integration of 211At into theranostic paradigms holds significant promise:

Theranostic Pairs: Astatine-211 can be paired with a diagnostic radiohalogen, such as iodine-123 or iodine-124, to create a theranostic pair. nih.gov This allows for pre-therapeutic imaging to confirm tumor targeting and inform patient selection.

Personalized Medicine: By using a diagnostic counterpart to predict the efficacy of the 211At-based therapy, clinicians can move towards a more personalized approach to cancer treatment, ensuring that the potent alpha therapy is administered to patients who are most likely to benefit. ugd.edu.mkopenmedscience.com

Multi-Radionuclide Formulations: Research is exploring the potential of combining 211At with other radionuclides, such as gallium-68, using the same precursor molecule to create radiotheranostic agents. ugd.edu.mkugd.edu.mk

Elucidation of Specific Radiobiological Mechanisms at the Molecular Level

The high linear energy transfer (LET) of alpha particles emitted by 211At results in highly localized and potent cytotoxicity. ugd.edu.mk This radiation induces complex and difficult-to-repair DNA double-strand breaks, leading to efficient cancer cell killing. nih.gov However, a more detailed understanding of the specific radiobiological mechanisms at the molecular level is needed.

Future research in this area will focus on:

DNA Damage and Repair: Investigating the precise nature of the DNA damage induced by 211At decay and the cellular responses, including DNA repair pathways and the induction of apoptosis. mdpi.com

Impact on the Tumor Microenvironment: Understanding how alpha-particle irradiation from 211At affects the tumor microenvironment, including potential impacts on immune responses, which could be harnessed for combination therapies.

By addressing these multifaceted challenges through continued and collaborative research, the scientific community aims to translate the immense potential of this compound and other astatine-211 radiopharmaceuticals into effective and widely accessible clinical treatments for cancer.

Potential Extension of Applications Beyond Oncology (e.g., Neurodegenerative Diseases)

While the primary focus of development for this compound and other astatine-211 radiopharmaceuticals has been in the realm of oncology, emerging preclinical research is exploring the potential of targeted alpha therapy (TAT) for other conditions, most notably neurodegenerative diseases such as Alzheimer's disease. utah.eduphysicsworld.comchemrxiv.org The fundamental principle of TAT, which involves the precise delivery of potent, short-range alpha-particle radiation to pathological targets, is being adapted to address the molecular hallmarks of these debilitating neurological disorders. physicsworld.com

The primary target for this novel therapeutic strategy in Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. utah.eduphysicsworld.com These protein aggregates are a key pathological feature of the disease and are believed to contribute to neuronal damage and cognitive decline. utah.edu The therapeutic hypothesis is that by targeting these plaques with an alpha-emitting radionuclide, the high-energy alpha particles can break the chemical bonds within the Aβ aggregates, leading to their reduction. utah.eduphysicsworld.com

Initial studies have focused on developing and evaluating novel astatine-211 labeled molecules capable of binding to Aβ plaques. One such agent, [211At]APBF-2, a pyridyl benzofuran (B130515) derivative, has been synthesized and has shown promise in early-stage investigations. chemrxiv.org Preclinical data from in vitro and in vivo studies in normal mice have provided proof-of-concept for this approach. chemrxiv.org

Preclinical Research Findings for Astatine-211 in Alzheimer's Disease Models

CompoundTargetKey FindingsReference
[211At]APBF-2Amyloid-β (Aβ) aggregates- Significantly reduced the quantity of Aβ1-42 aggregates in vitro.- Demonstrated favorable blood-brain barrier (BBB) permeability in normal mice (2.95% injected dose/g at 2 minutes post-injection). chemrxiv.org

These preliminary results suggest that [211At]APBF-2 may have the potential to be an effective TAT agent for Alzheimer's disease by targeting and reducing the burden of Aβ plaques. chemrxiv.org Further research is planned to test this and similar compounds in live animal models of the disease to assess their biodistribution, ability to cross the blood-brain barrier, any potential immune response, and their effects on both plaque concentrations and cognitive function. physicsworld.com

While research into the application of this compound for neurodegenerative diseases is not yet available, the broader exploration of astatine-211 based agents opens a new frontier for this potent class of radiopharmaceuticals. The success of these early studies could pave the way for the development of novel treatments for a range of neurodegenerative conditions characterized by pathological protein aggregation.

It is important to note that this is a nascent field of research, and significant challenges remain. These include ensuring the high specificity of the targeting molecules for their intended pathological targets to minimize off-target radiation effects on healthy brain tissue, optimizing the delivery of these agents across the blood-brain barrier, and establishing the long-term safety and efficacy of this therapeutic strategy. physicsworld.com Future research will be critical in addressing these hurdles and determining the ultimate clinical utility of astatine-211 radiopharmaceuticals beyond their current applications in oncology.

常见问题

Q. What computational tools can reconcile conflicting data on this compound’s cellular internalization mechanisms?

  • Methodology : Apply machine learning (e.g., random forest classifiers) to high-content screening data (e.g., live-cell imaging of radiolabeled compounds). Validate predictions via CRISPR-mediated knockout of suspected endocytosis pathways .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies given its short half-life (7.2 hours)?

  • Methodology : Standardize production protocols using automated synthesis modules (e.g., Eckert & Ziegler modules) and document decay correction factors for all assays. Share raw data (e.g., via repositories like Zenodo) with timestamps and calibration metadata .

Q. What statistical approaches are recommended for analyzing low sample sizes in this compound pilot studies?

  • Methodology : Use Bayesian hierarchical models to pool data across experiments while accounting for inter-study variability. Report 95% credible intervals and posterior predictive checks to quantify uncertainty .

Literature and Cross-Disciplinary Integration

Q. What frameworks integrate this compound research with advancements in nanocarrier delivery systems?

  • Methodology : Conduct proof-of-concept studies conjugating this compound to nanoparticles (e.g., liposomes, dendrimers). Compare pharmacokinetics and tumor accumulation rates against free this compound using dynamic PET imaging .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。